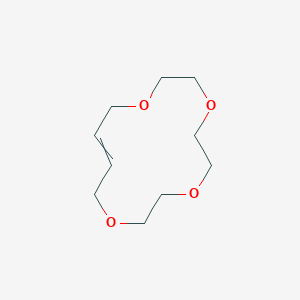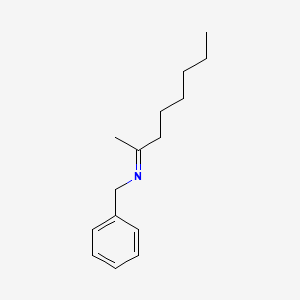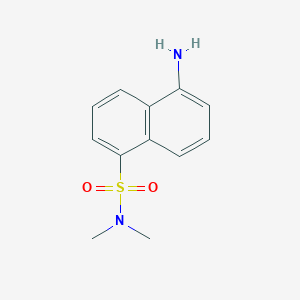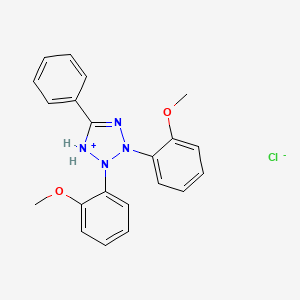![molecular formula C10H25NOSi B12560098 1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine CAS No. 179868-72-5](/img/structure/B12560098.png)
1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine is an organic compound characterized by its unique structure, which includes a butoxy group, a methyl group, and a trimethylsilyl group attached to a methanamine backbone. This compound is a clear, colorless to light yellow liquid and is primarily used as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine typically involves the reaction of butylamine with trimethylsilyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide. The overall reaction can be summarized as follows:
-
Reaction of Butylamine with Trimethylsilyl Chloride
Reagents: Butylamine, Trimethylsilyl Chloride, Sodium Hydroxide
Conditions: Room temperature, aqueous medium
Intermediate: N-Butyl-N-[(trimethylsilyl)methyl]amine
-
Methylation of the Intermediate
Reagents: Intermediate, Methyl Iodide
Conditions: Room temperature, organic solvent (e.g., chloroform)
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or trimethylsilyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvent (e.g., ether), low temperature.
Substitution: Various nucleophiles (e.g., halides, amines); conditionsorganic solvent (e.g., dichloromethane), room temperature.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The butoxy and methyl groups contribute to its binding affinity and specificity towards target molecules.
Comparación Con Compuestos Similares
1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine can be compared with other similar compounds, such as:
N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine: Similar structure but with a benzyl group instead of a butoxy group.
N-Benzyl-N-methoxymethyltrimethylsilylmethanamine: Contains a benzyl group and a methoxymethyl group.
1,1-Di-tert-butoxytrimethylamine: Features tert-butoxy groups instead of butoxy groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
179868-72-5 |
|---|---|
Fórmula molecular |
C10H25NOSi |
Peso molecular |
203.40 g/mol |
Nombre IUPAC |
1-butoxy-N-methyl-N-(trimethylsilylmethyl)methanamine |
InChI |
InChI=1S/C10H25NOSi/c1-6-7-8-12-9-11(2)10-13(3,4)5/h6-10H2,1-5H3 |
Clave InChI |
LYVWKLWWTGNTKS-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCN(C)C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)





![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)




![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)

